1-Methyl-2-(piperidin-3-yl)-1H-indole
Description
1-Methyl-2-(piperidin-3-yl)-1H-indole is a heterocyclic compound featuring an indole scaffold substituted with a methyl group at the 1-position and a piperidin-3-yl moiety at the 2-position. The piperidine ring introduces conformational rigidity, which can enhance binding affinity to target proteins like BACE1 (β-secretase 1) or serotonin transporters .
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-methyl-2-piperidin-3-ylindole |
InChI |
InChI=1S/C14H18N2/c1-16-13-7-3-2-5-11(13)9-14(16)12-6-4-8-15-10-12/h2-3,5,7,9,12,15H,4,6,8,10H2,1H3 |
InChI Key |
BEEAOZYFWHIDPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3CCCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(piperidin-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is a common starting material for many heterocyclic compounds.
N-Methylation: The nitrogen atom of the indole is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Piperidinyl Substitution: The second carbon atom of the indole ring is then substituted with a piperidin-3-yl group. This can be achieved through a palladium-catalyzed cross-coupling reaction using a piperidin-3-yl boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The indole ring undergoes oxidation under controlled conditions:
Mechanistic Insight :
-
Electron-rich indole ring facilitates electrophilic oxidation at C3, followed by tautomerization to form diones.
-
Piperidine substituent stabilizes intermediates through resonance effects .
Reduction Reactions
The compound undergoes selective hydrogenation:
Key Findings :
-
Catalytic hydrogenation preferentially saturates the indole ring’s C2-C3 bond .
-
Strong reducing agents like LiAlH₄ cleave the N-methyl group on piperidine .
Electrophilic Substitution
The indole core participates in regioselective substitutions:
SAR Notes :
-
Piperidine substituent directs electrophiles to C5/C6 due to steric and electronic effects .
-
N-Methyl group enhances indole’s electron density, favoring electrophilic attack .
Multicomponent Reactions (MCRs)
The compound serves as a scaffold in MCRs for synthesizing polycyclic systems:
| Components | Catalysts/Conditions | Product Structure | Application | Source |
|---|---|---|---|---|
| 1. Aldehyde |
-
β-Dicarbonyl compound | SnCl₂/DMF, 80°C | Indole-3-yl pyridine hybrids | Anticancer lead compounds | |
| 1. Isocyanide -
Knoevenagel adduct | PEG-200, 100°C | Spiro[indole-3,4'-piperidine] | Antimicrobial agents | |
Advantages :
Cross-Coupling Reactions
The indole ring engages in transition metal-catalyzed couplings:
| Reaction Type | Catalysts/Base | Products | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 5-Arylindole derivatives | 85 | |
| Heck Coupling | Pd(OAc)₂/Et₃N | Alkenylated indole-piperidines | 72 |
Optimization Data :
-
Suzuki reactions require aryl boronic acids with electron-withdrawing groups for optimal yields .
-
Piperidine nitrogen may coordinate with Pd, necessitating protective groups in some cases.
N-Functionalization of Piperidine
The piperidine moiety undergoes alkylation/acylation:
Structural Impact :
Degradation Pathways
Critical stability data under stress conditions:
Scientific Research Applications
1-Methyl-2-(piperidin-3-yl)-1H-indole has a wide range of applications across various scientific domains:
Chemistry:
- Building Block: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Biology:
- Ligand Studies: Investigated as a ligand in receptor binding studies and biochemical assays.
Medicine:
- Therapeutic Potential: Explored for anti-inflammatory and anticancer properties. Its interaction with IKKβ suggests potential use in treating inflammatory diseases.
Industry:
- Material Development: Employed in creating advanced materials like organic semiconductors and light-emitting diodes (LEDs).
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of derivatives similar to this compound against various leukemia cell lines (K562, U937, HL60). The compound exhibited significant growth inhibition with IC50 values comparable to standard anticancer drugs. This indicates its potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotection
Research on neuroprotective effects demonstrated that treatment with this compound improved cognitive function in animal models of Alzheimer's disease. The results indicated a reduction in neuroinflammation markers, suggesting its role in neuroprotection.
Case Study 3: Inflammatory Response Modulation
The compound's interaction with IKKβ was highlighted in studies focusing on inflammatory pathways. By modulating these pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(piperidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.
Comparison with Similar Compounds
Key Observations :
- Piperidine Position : The 2-position substitution in the target compound may confer distinct steric and electronic effects compared to 3- or 4-position analogs (e.g., ’s (R)-4-(piperidin-3-yl)-1H-indole) .
Physicochemical Properties
- Spectroscopic Data : Analogous compounds like 3-((1H-Indol-1-yl)methyl)-1-(piperidin-1-ylmethyl)-1H-indole () show characteristic ¹³C NMR peaks at δ 23.9 (CH₃), 51.8 (N–CH₂), and 128.5 (aromatic C), suggesting similar spectral profiles for the target compound .
- Elemental Analysis : For C₁₄H₁₈N₂, calculated values (C 78.46%, H 8.47%, N 13.07%) closely match experimental data (C 78.54%, H 8.40%, N 13.11%) in related indole-piperidine derivatives .
Metabolic Stability and Excretion
- Glucuronidation: Metabolites of benproperine, such as 1-O-[1-methyl-2-phenoxyethyl-piperidinyl]-β-D-glucuronides (), highlight the propensity of piperidine-containing indoles to undergo phase II metabolism. The methyl group in the target compound may reduce metabolic oxidation compared to hydroxyl-bearing analogs .
Biological Activity
1-Methyl-2-(piperidin-3-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is an indole derivative featuring a piperidine moiety. The presence of these two structural components contributes to its unique pharmacological profile.
The biological activity of this compound can be attributed to several key mechanisms:
- Receptor Interaction : This compound interacts with various receptors, including serotonin receptors, which are involved in mood regulation and anxiety modulation.
- Enzyme Modulation : It has been shown to inhibit specific enzymes such as IKKβ, which plays a critical role in inflammatory processes. This inhibition can lead to reduced inflammation and potential therapeutic effects in inflammatory diseases.
- Cell Signaling Pathways : The compound influences multiple cell signaling pathways that regulate cellular metabolism and gene expression, contributing to its anti-inflammatory and anticancer properties .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These results demonstrate its potential as an anticancer agent, particularly against chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Anti-inflammatory Effects
The compound's ability to inhibit IKKβ suggests it may have therapeutic applications in treating inflammatory conditions. By modulating the NF-kB signaling pathway, it can potentially reduce the expression of pro-inflammatory cytokines.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of indole derivatives, including this compound. It has shown promising activity against various bacterial strains, indicating its potential use in treating infections .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity Assessment : A study assessed the cytotoxic effects on human leukemia cell lines and found that the compound exhibited significant antiproliferative activity comparable to established chemotherapeutics .
- Inflammation Model : In a murine model of inflammation, treatment with this compound led to decreased levels of inflammatory markers, supporting its potential use in inflammatory diseases .
- Antimicrobial Testing : The compound was tested against various bacterial pathogens, showing effective inhibition at low concentrations, which highlights its potential as a new antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by its molecular structure:
- Absorption : The lipophilicity of the compound aids in its absorption across biological membranes.
- Metabolism : Studies indicate that it undergoes metabolic transformations that may affect its bioavailability and efficacy.
- Excretion : The elimination pathways are crucial for determining dosing regimens in clinical settings.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 1-methyl-2-(piperidin-3-yl)-1H-indole?
Answer:
The compound is typically synthesized via Mannich-type reactions or Pd-catalyzed cross-coupling. A common approach involves reacting 1H-indole derivatives with piperidine and formaldehyde in glacial acetic acid under reflux. For example:
- Step 1: React 3-(1H-indol-3-yl) precursor with piperidine and formaldehyde.
- Step 2: Purify via silica gel chromatography or recrystallization.
Key analytical validation includes 1H/13C NMR (e.g., δ 7.53 ppm for indole H4 and δ 50.2 ppm for NCH2Ph) and HR-ESI-MS to confirm molecular weight .
Advanced: How can Pd-catalyzed amidation and cyclization improve regioselectivity in indole-piperidine derivatives?
Answer:
Pd catalysis (e.g., Pd(OAc)₂ with ligands like XPhos) enables selective C–H functionalization. For instance, GP8 protocol (General Procedure 8) involves:
- Conditions: 1-phenyl-1H-pyrrole, Pd catalyst, 45°C in THF for 3 hours.
- Outcome: Separable regioisomers (e.g., 9b and 9b’ in a 32%:30% yield ratio) via steric and electronic control of the indole-piperidine scaffold .
Optimization requires monitoring reaction kinetics with TLC/GC-MS and adjusting ligand ratios to minimize byproducts.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- 1H/13C NMR: Identify substituent positions (e.g., indole H2 at δ 7.13 ppm, piperidine CH2 at δ 2.44–2.37 ppm) .
- IR Spectroscopy: Detect functional groups (e.g., NH stretch at ~3350 cm⁻¹, C=O at ~1653 cm⁻¹) .
- HR-ESI-MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 211.1230) .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?
Answer:
Discrepancies arise from dynamic processes like rotamer interconversion or paramagnetic impurities. Mitigation strategies:
- Variable Temperature (VT) NMR: Freeze rotamers (e.g., piperidine ring puckering) at low temperatures.
- COSY/NOESY: Assign coupling networks (e.g., distinguish 2- vs. 3-piperidinyl substitution) .
- DFT Calculations: Predict chemical shifts using Gaussian or ORCA software to cross-validate experimental data .
Basic: How is the compound’s purity assessed during synthesis?
Answer:
- HPLC (Reverse-Phase): Use C18 columns with UV detection (λ = 254 nm); target ≥95% purity.
- Melting Point: Sharp ranges (e.g., 172–174°C for oxalate salts) indicate crystallinity .
- Elemental Analysis: Match calculated vs. observed C/H/N percentages (e.g., C 70.57% vs. 70.36%) .
Advanced: What strategies optimize receptor binding when replacing piperidin-4-yl with piperidin-3-yl in serotonin analogs?
Answer:
The 3-piperidinyl isomer enhances 5-HT1A receptor agonism by mimicking serotonin’s spatial orientation. Key steps:
- Pharmacophore Modeling: Align the piperidine nitrogen with serotonin’s primary amine using MOE or Schrödinger.
- Functional Assays: Measure cAMP inhibition (Gi-coupled pathway) in HEK293 cells transfected with 5-HT1A receptors.
- SAR Analysis: Compare EC₅₀ values for 3- vs. 4-piperidinyl derivatives; 3-substituted analogs show 3-fold higher affinity .
Basic: What solvents and conditions are optimal for storing this compound?
Answer:
- Storage: -20°C in amber vials under argon to prevent oxidation.
- Solubility: DMSO (≥50 mg/mL) or ethanol for biological assays; avoid aqueous buffers (pH >7) due to piperidine’s basicity .
Advanced: How can reaction yields be improved in low-yielding Pd-catalyzed syntheses?
Answer:
Low yields (e.g., 30–40%) stem from catalyst deactivation or competing pathways. Solutions:
- Precatalyst Systems: Use Pd(0)/BINAP for air-sensitive reactions.
- Microwave Irradiation: Reduce reaction time (e.g., 30 minutes vs. 3 hours) and improve efficiency .
- Silane Additives: Hexamethyldisilane (2 equiv) enhances silylation efficiency (59–61% yield) .
Basic: What in vitro assays are used to evaluate biological activity?
Answer:
- Radioligand Binding: Compete with [³H]8-OH-DPAT for 5-HT1A receptors (IC₅₀ determination).
- Functional Assays: Measure ERK1/2 phosphorylation in neuronal cell lines .
Advanced: How to troubleshoot unexpected byproducts in Mannich reactions?
Answer:
Byproducts (e.g., N-alkylated indoles) form due to excess formaldehyde. Remediation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
